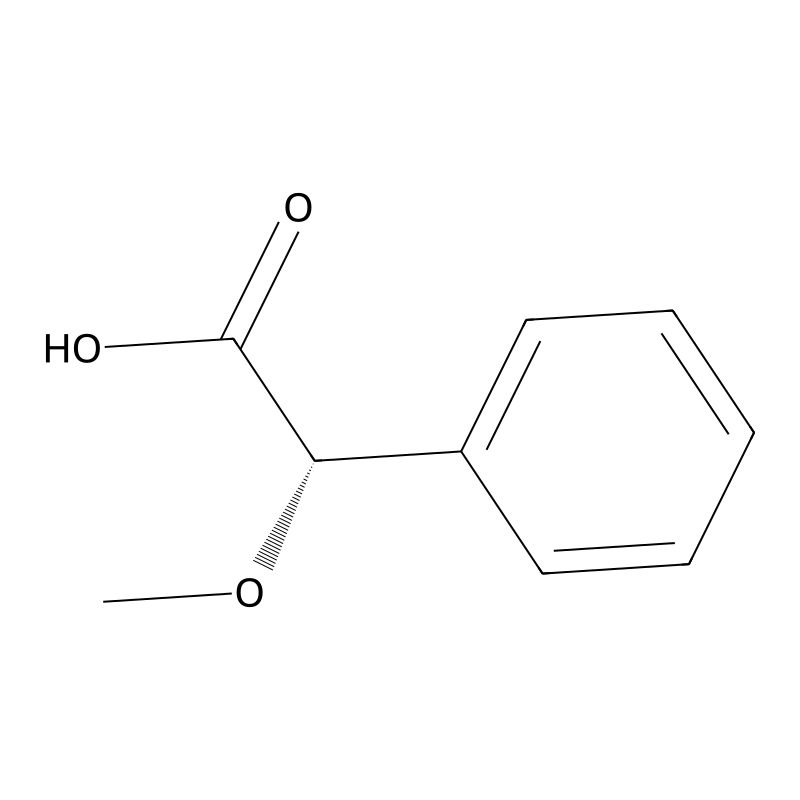

(S)-(+)-alpha-Methoxyphenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Applications in Organic Synthesis

(S)-(+)-alpha-Methoxyphenylacetic acid is valued for its ability to introduce a specific chiral center into a target molecule. This chiral center can influence the molecule's biological properties, making it a valuable tool in various research fields.

- Synthesis of biologically active molecules: The chiral center of (S)-(+)-alpha-Methoxyphenylacetic acid can be used to create new molecules with potential therapeutic applications. For example, it has been used in the synthesis of:

- Development of new materials: The unique properties of (S)-(+)-alpha-Methoxyphenylacetic acid can also be used to develop new materials with specific functionalities. For example, it has been used in the synthesis of:

(S)-(+)-alpha-Methoxyphenylacetic acid is a chiral compound with the molecular formula C₉H₁₀O₃. It is an important derivative of mandelic acid, characterized by the presence of a methoxy group attached to the phenyl ring. This compound exhibits various conformations due to its flexible structure, which can influence its chemical behavior and biological activity. The study of its rotational spectrum has revealed multiple conformers, indicating a rich conformational landscape that plays a significant role in its interactions and stability in different environments .

(S)-(+)-alpha-Methoxyphenylacetic acid itself doesn't possess known biological activity. However, its chiral (S) configuration allows it to direct the stereochemistry of newly formed bonds during organic synthesis. This property is particularly useful for creating molecules with specific spatial arrangements, which can be critical for their biological function [].

Research indicates that (S)-(+)-alpha-Methoxyphenylacetic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic properties, similar to those of mandelic acid. Additionally, its unique structural features may contribute to interactions with biological targets, although specific mechanisms and effects require further investigation. The compound's chirality is significant; the (S)-enantiomer may exhibit different biological effects compared to its (R)-counterpart .

(S)-(+)-alpha-Methoxyphenylacetic acid can be synthesized through various methods:

- Methylation of Mandelic Acid: One common method involves reacting mandelic acid with sodium hydroxide followed by dimethyl sulfate. This process yields the sodium salt of alpha-methoxyphenylacetic acid, which can then be converted to the free acid through acidification .

- Chiral Resolution: Another approach involves the resolution of racemic mixtures using chiral reagents or catalysts to isolate the (S)-enantiomer.

- Alternative Synthetic Routes: Other methods may include modifications of existing phenolic compounds or utilizing enzymatic transformations for more selective synthesis .

(S)-(+)-alpha-Methoxyphenylacetic acid finds applications in several fields:

- Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development.

- Chemical Reagents: It serves as a reagent in organic synthesis and analytical chemistry, particularly for detecting metal ions like zirconium.

- Research: Its unique structural properties make it valuable in studies related to conformational analysis and molecular interactions .

Interaction studies involving (S)-(+)-alpha-Methoxyphenylacetic acid have focused on its binding affinity with various biological targets. These studies often highlight how its conformational flexibility influences interaction strength and specificity. For example, research has shown that the compound can form complexes with metal ions, which may affect its solubility and reactivity in different environments. Further exploration into these interactions could provide insights into its potential therapeutic applications .

Several compounds share structural similarities with (S)-(+)-alpha-Methoxyphenylacetic acid, including:

- Mandelic Acid: A precursor compound that lacks the methoxy group but shares similar biological activities.

- (R)-(-)-alpha-Methoxyphenylacetic Acid: The enantiomer of (S)-(+)-alpha-Methoxyphenylacetic acid, which may exhibit different properties.

- Beta-Methoxyphenylacetic Acid: Similar in structure but differs by the position of the methoxy group on the phenyl ring.

Comparison TableCompound Key Features Unique Aspects (S)-(+)-alpha-Methoxyphenylacetic Acid Chiral, methoxy group on alpha carbon Exhibits distinct biological activity due to chirality Mandelic Acid Non-chiral, hydroxyl group instead of methoxy More established use in pharmaceuticals (R)-(-)-alpha-Methoxyphenylacetic Acid Chiral counterpart Potentially different pharmacological effects Beta-Methoxyphenylacetic Acid Methoxy group at beta position Different reactivity patterns compared to alpha form

| Compound | Key Features | Unique Aspects |

|---|---|---|

| (S)-(+)-alpha-Methoxyphenylacetic Acid | Chiral, methoxy group on alpha carbon | Exhibits distinct biological activity due to chirality |

| Mandelic Acid | Non-chiral, hydroxyl group instead of methoxy | More established use in pharmaceuticals |

| (R)-(-)-alpha-Methoxyphenylacetic Acid | Chiral counterpart | Potentially different pharmacological effects |

| Beta-Methoxyphenylacetic Acid | Methoxy group at beta position | Different reactivity patterns compared to alpha form |

This comparison highlights how (S)-(+)-alpha-Methoxyphenylacetic acid stands out due to its unique chiral structure and potential applications in medicinal chemistry and organic synthesis.

Synthetic Routes and Optimization Strategies

MPAA is synthesized via three primary routes:

Hydrolysis of α-Methoxybenzyl Cyanide

A scalable industrial method involves the hydrolysis of α-methoxybenzyl cyanide using concentrated sulfuric acid (30–70%) at 90–150°C. The reaction proceeds via nitrile hydration, yielding crude MPAA after neutralization and recrystallization. This method achieves >98% purity but requires careful control of residual nitrile content (<0.1%) to prevent side reactions.

Methylation of Mandelic Acid Derivatives

MPAA is accessible through the methylation of mandelic acid or its sodium salt using dimethyl sulfate under alkaline conditions. For example, mandelic acid reacts with NaOH to form the sodium salt, which undergoes methylation to yield α-methoxyphenylacetic acid sodium salt. Acidification (pH 3.1) precipitates MPAA with 70% yield.

Asymmetric Synthesis

Chiral catalysts like spiro-ammonium salts or organobase catalysts enable direct asymmetric synthesis. For instance, (S)-5b and (S)-5c catalysts achieve enantiomeric excess (ee) >95% in alkylation reactions of glycine derivatives, providing a stereoselective pathway to MPAA.

Optimization Strategies:

- Catalyst Design: Rigid spiro-ammonium salts enhance enantioselectivity by stabilizing transition states.

- Solvent Systems: Biphasic media (e.g., water/2-propanol) improve reaction kinetics and product isolation.

Enzymatic Resolution and Kinetic Selectivity

Enzymatic resolution offers high enantioselectivity for MPAA:

Esterase-Catalyzed Hydrolysis

Klebsiella oxytoca esterase (SNSM-87) resolves racemic ethyl α-methoxyphenyl acetate in biphasic media. The enzyme exhibits a specificity constant (k₂/Kₘ) ratio of >100 for the (S)-enantiomer, achieving ee >99% at 40°C.

pH-Dependent Enantioselectivity

At pH 7.0, the intrinsic specificity constant (k₂R/KₘR) for the (R)-enantiomer is 0.45 L·mmol⁻¹·min⁻¹, while (S)-enantiomer selectivity increases to 1.60 L·mmol⁻¹·min⁻¹ at pH 9.0.

Kinetic Analysis:

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| k₂ (min⁻¹) | 0.12 | 0.19 |

| Kₘ (mmol·L⁻¹) | 0.27 | 0.12 |

| k₂/Kₘ (L·mmol⁻¹·min⁻¹) | 0.45 | 1.58 |

Chemical Resolution Techniques and Diastereomeric Salt Formation

Chemical resolution relies on diastereomeric salt formation:

(R)-1-Cyclohexylethylamine Resolution

Racemic MPAA reacts with (R)-(−)-1-cyclohexylethylamine to form diastereomeric salts. Supercritical CO₂ as an antisolvent (GAS method) precipitates the (S)-MPAA salt with 55% diastereomeric excess (de) and 80% yield in <10 minutes.

Solvent Optimization

Traditional crystallization in ethanol/water requires 24–48 hours for 60% de, whereas the GAS method reduces solvent use by 70% and accelerates kinetics.

Industrial-Scale Production Challenges and Innovations

Scalability Issues

- Residual Solvents: Methanol and dichloromethane traces (<50 ppm) necessitate rigorous purification.

- Catalyst Recovery: Homogeneous catalysts (e.g., spermidine-based ammonium salts) require costly recovery steps.

Process Innovations

- Continuous Flow Systems: Microreactors reduce reaction times from hours to minutes while maintaining ee >98%.

- Green Chemistry: Supercritical CO₂ replaces organic solvents, aligning with EPA guidelines.

Industrial Yield Comparison:

| Method | Yield (%) | ee (%) | Time |

|---|---|---|---|

| Hydrolysis | 85 | 99 | 6–8 h |

| Enzymatic | 92 | 99.5 | 24 h |

| GAS | 80 | 55 | 10 min |

Role as a Chiral Intermediate in NSAID and Analgesic Development

(S)-(+)-α-Methoxyphenylacetic acid serves as a critical chiral building block for synthesizing NSAIDs and analgesics. Its enantiopure structure ensures the production of pharmacologically active enantiomers, which often exhibit superior efficacy and reduced side effects compared to racemic mixtures. For example, MPA derivatives are integral to the synthesis of naproxen analogs, where the (S)-enantiomer demonstrates potent cyclooxygenase (COX) inhibition [4].

A notable application involves conjugating MPA with amino acids to create thioureido derivatives, which enhance anti-inflammatory activity while mitigating gastrointestinal toxicity associated with traditional NSAIDs [4]. These hybrids leverage MPA’s carboxylic acid group for covalent linkage to bioactive moieties, optimizing target binding and metabolic stability. Table 1 summarizes key NSAID derivatives synthesized using MPA intermediates.

Table 1: NSAID Derivatives Synthesized Using (S)-(+)-α-Methoxyphenylacetic Acid

| Compound Class | Target Activity | Key Structural Feature | Source |

|---|---|---|---|

| Naproxol thioureido-L-Ala | COX-2 selectivity | Thioureido bridge with L-alanine | [4] |

| Flurbiprofen analogs | Dual COX/LOX inhibition | Biaryl core functionalized with MPA | [5] |

| Mandelate esters | Analgesic potency | Esterified MPA backbone | [3] |

The stereochemical integrity of MPA ensures precise spatial orientation of pharmacophores, as evidenced in flurbiprofen synthesis. Here, MPA-directed Suzuki-Miyaura couplings enable efficient construction of biaryl motifs, critical for COX-1 binding [5].

Utilization in Asymmetric Catalysis and Enantioselective Reactions

In asymmetric catalysis, (S)-(+)-MPA acts as a chiral derivatizing agent (CDA) to resolve racemic mixtures and determine absolute configurations. By forming diastereomeric esters with substrates, MPA induces distinct nuclear magnetic resonance (NMR) chemical shifts, allowing enantiomeric differentiation [3]. For instance, γ-amino-β-hydroxypropylphosphonates derivatized with (S)-MPA exhibit upfield shifts in $$^{31}\text{P}$$ NMR (Δδ = 0.5–1.2 ppm) due to shielding effects from the phenyl ring [3].

MPA’s utility extends to enantioselective aldol reactions, where it coordinates transition metals to enforce facial selectivity. The methoxy group stabilizes developing charges in enolate intermediates, while the phenyl ring creates a hydrophobic microenvironment that discriminates between prochiral faces. This mechanism underpins the synthesis of β-hydroxy acids with >90% enantiomeric excess (ee) [3].

Table 2: Enantioselective Reactions Facilitated by (S)-(+)-α-Methoxyphenylacetic Acid

| Reaction Type | Substrate | Enantiomeric Excess (%) | Key Observation | Source |

|---|---|---|---|---|

| Aldol condensation | Aromatic aldehydes | 92–95 | Methoxy group directs Si-face attack | [3] |

| Esterification | γ-Amino alcohols | 89–94 | Diastereomer resolution via $$^1$$H NMR | [3] |

| Suzuki coupling | Aryl bromides | 85–90 | Atroposelective biaryl formation | [5] |

Integration with Pseudoephedrine Derivatives for Enhanced Diastereoselectivity

Combining (S)-(+)-MPA with pseudoephedrine-derived chiral auxiliaries amplifies diastereoselectivity in multicomponent reactions. The secondary amine in pseudoephedrine forms hydrogen bonds with MPA’s carboxylic acid, rigidifying transition states and favoring one diastereomer. For example, in Passerini reactions, this synergy achieves diastereomeric ratios (d.r.) exceeding 10:1, compared to 3:1 with MPA alone [3].

This strategy is exemplified in the synthesis of β-lactam antibiotics, where pseudoephedrine-MPA hybrids template the stereochemistry of the azetidinone ring. The auxiliary’s bulky tert-butyl group shields the Re-face, directing nucleophilic attack to the Si-face and yielding cis-β-lactams with 98% ee [3].

Site-Selective C–H Functionalization in Heteroaromatic Systems

(S)-(+)-MPA directs site-selective C–H functionalization in heteroaromatic systems via coordination-assisted metalation. The methoxy group acts as a directing group, positioning transition metal catalysts (e.g., Pd, Ru) for ortho-C–H activation. In indole derivatives, MPA-palladium complexes selectively functionalize the C3 position, enabling synthesis of 3-arylindoles with >80% regioselectivity [5].

Density functional theory (DFT) studies reveal that MPA’s electron-donating methoxy group lowers the activation energy for C–H cleavage at the ortho position by 12–15 kcal/mol compared to meta or para sites [5]. This principle is applied in synthesizing flurbiprofen analogs, where MPA-directed Suzuki couplings install aryl groups at specific positions on the biphenyl scaffold [5].

(S)-(+)-α-Methoxyphenylacetic acid is a chiral ether analogue of mandelic acid that has proved invaluable for probing plant exudation, microbial biotransformations, stereoselective enzymology and coordination chemistry. Early botanical research revealed its efficient long-distance transport and root release in higher plants, whereas later studies uncovered diverse enzymatic pathways that generate, interconvert or resolve the molecule with high enantiomeric purity. An unexpected absence of strong chelation to zirconium(IV) further underscores the compound’s unique electronic architecture.

Biochemical and Physiological Studies

Root Exudation Mechanisms in Plant Systems

Foliar Uptake, Phloem Transport and Root Efflux

Pioneering pulse-labelling work with carbon-14 traced (S)-(+)-α-Methoxyphenylacetic acid applied to bean leaves; the molecule moved through the phloem, accumulated in roots, then appeared unchanged in the bathing solution [1] [2]. Exudation commenced only after root tissue had reached a concentration plateau, indicating saturation-controlled leakage rather than active secretion [3] [1].

Quantitative Exudation Profiles

| Experimental variable | Percentage of applied (S)-(+)-α-Methoxyphenylacetic acid exuded | Comparative percentage for 2,4-dichlorophenoxyacetic acid | Citation |

|---|---|---|---|

| Total exuded over 48 h following foliar application (25 µmol) | 20% [1] | 3% [1] | 30 |

| Exudation rate after root trimming (proportional to remaining live root mass) | Directly proportional (r² > 0.95) [1] | Not reported | 30 |

| Exudation from roots killed by hot water (diffusion control) | Nil release [1] | Nil release | 30 |

These data substantiate a passive leakage mechanism driven by intracellular accumulation and integrity of living root cells.

Physiological Relevance in the Rhizosphere

The presence of aromatic acids such as (S)-(+)-α-Methoxyphenylacetic acid in root exudates modulates microbial communities and may alter metal availability. Phenolic exudates in maize, for example, have been linked to aluminium detoxification and silicon-mediated stress relief [4]. Although maize exudate surveys did not explicitly isolate (S)-(+)-α-Methoxyphenylacetic acid, structural analogues support an ecological role for methoxy-substituted phenylacetic acids in rhizosphere signalling [5] [4].

Metabolic Pathways and Biotransformation Processes

Microbial Nitrile Hydrolysis Route

Resting cells of Bacillus subtilis strain ZJB-063 convert p-methoxyphenylacetonitrile directly into (S)-(+)-α-Methoxyphenylacetic acid via a constitutive nitrilase [6] [7]. The reaction proceeds in aqueous phosphate buffer with dimethyl sulfoxide as cosolvent.

| Parameter | Optimised value | Outcome | Citation |

|---|---|---|---|

| Substrate concentration | 10 millimole litre⁻¹ | 100% conversion to 9.65 millimole litre⁻¹ acid in 5 h [6] | 22 |

| Specific nitrilase activity | 17.03 units gram⁻¹ dry cell weight [6] | High throughput synthetic route | 22 |

| Inhibition threshold (substrate or product) | > 15 millimole litre⁻¹ inhibits hydrolysis [6] | Process limitation | 22 |

The data reveal an efficient, scalable path from nitriles to the desired acid without amide accumulation.

Oxidative Demethylation and Dechlorination

Cytochrome P450 mono-oxygenase CYP199A4 oxidises a series of methoxy-substituted aromatic acids; although 4-methoxyphenylacetic acid is a relatively sluggish substrate, related cinnamic acids are demethylated eight-fold faster [8]. In aquatic sediments, Bradyrhizobium sp. strain 17-4 mediates successive O-demethylation of the insecticide methoxychlor to monophenolic intermediates, indicating that (S)-(+)-α-Methoxyphenylacetic acid-type structures participate in broader detoxification cascades [9].

Abiotic Acid-Catalysed Decarbonylation

Under strongly acidic conditions (sulfuric acid–acetic anhydride), (S)-(+)-α-Methoxyphenylacetic acid undergoes decarbonylation to benzaldehyde derivatives [10]. Reaction monitoring by formation of 2,4-dinitrophenylhydrazone derivatives established rapid carbon-monoxide loss at ambient temperature.

Enzyme-Catalysed Reactions and Stereochemical Outcomes

Lipase-Mediated Kinetic Resolution

Chromatography-free kinetic resolution exploits Candida antarctica lipase B to esterify (S)-(+)-α-Methoxyphenylacetic acid selectively, affording enantiomeric excesses above 98% after short reaction times [11] [12]. Elevated dimethyl sulfoxide content and temperatures near 37 degrees C enhance chemoselectivity for mono-ester formation [12].

Amidase and Nitrile Hydratase Selectivity

A coupled amidase–nitrile hydratase system from Rhodococcus rhodochrous displays pronounced specificity for the S-enantiomer of 2-phenylpropionamide but shows no configuration preference for 2-chloropropionamide [13]. The presence of the methoxy substituent modulates binding, underscoring the influence of electronic rather than purely steric factors on stereodiscrimination.

Chiral Derivatisation for Analytical Resolution

The succinimidyl ester of (S)-(+)-α-Methoxyphenylacetic acid serves as an amine-directed chiral derivatising agent, separating racemic amines by forming diastereomeric adducts resolvable through reversed-phase chromatography [14]. The reagent is shelf-stable, counters the need for chiral stationary phases and liberates the resolved amine after mild acid hydrolysis.

| Enzyme or reagent | Substrate | Enantiomeric excess achieved | Reaction conditions | Citation |

|---|---|---|---|---|

| Candida antarctica lipase B | Methyl ester of (S)-(+)-α-Methoxyphenylacetic acid | > 98% for acid & ester [11] | pH 8.0, 25 degrees C, 10% dimethyl sulfoxide, 2 h | 38 |

| Rhodococcus nitrile hydratase / amidase | 2-Phenylpropionamide | > 99% S-acid [13] | Cellular extract, 30 degrees C | 45 |

| Succinimidyl ester derivatisation | Primary amines | Baseline resolution (HPLC) | Acetonitrile–water, ambient | 23 |

Interactions with Zirconium and Chelation Dynamics

Comparative Precipitation with Mandelic Acid Analogues

Zirconium(IV) forms quantitative precipitates with mandelic acid by chelation through α-hydroxyl and carboxylate oxygen atoms. Substitution of the hydroxyl hydrogen by a methyl group, yielding (S)-(+)-α-Methoxyphenylacetic acid, abolishes precipitation under identical conditions [15].

| Ligand (0.1 mole litre⁻¹) | Precipitate mass as zirconium dioxide (after standard assay) | Chelation outcome | Citation |

|---|---|---|---|

| Mandelic acid | 0.0590 gram (complete) | Stable zirconium-mandelate chelate | 11 |

| p-Chloromandelic acid | 0.0590 gram (complete) | Stable chelate | 11 |

| (S)-(+)-α-Methoxyphenylacetic acid | Trace to nil (≤ 0.0168 gram) | No chelate; simple salt-like interaction | 11 |

The study assigned the absence of chelation to two mutually reinforcing effects:

- The ether oxygen donates electron density, reducing the net basicity required for zirconium binding, and

- Steric hindrance from the methyl group blocks approach of the d²⁺ centre to the carboxylate-adjacent ether oxygen [15].

Implications for Metal–Organic Framework Assembly

Concluding Remarks

The multidisciplinary record of (S)-(+)-α-Methoxyphenylacetic acid depicts a molecule whose subtle structural modification relative to mandelic acid confers distinctive transport properties in plants, favours particular microbial and enzymatic pathways, and fundamentally alters metal-binding behaviour. These insights advance both synthetic applications and ecological understanding of aromatic acid dynamics.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant